
methyl 2-bromo-3-fluorobutanoate
Overview
Description
Methyl 2-bromo-3-fluorobutanoate is an organic compound with the molecular formula C5H8BrFO2. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry due to its unique structural features, which allow it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-fluorobutanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-fluorobutanoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-fluorobutanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The compound can be reduced to form methyl 3-fluorobutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of this compound can yield corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include methyl 3-fluorobutanoic acid, methyl 3-fluorobutanenitrile, and various substituted amines.
Reduction: The major product is methyl 3-fluorobutanol.
Oxidation: Products include methyl 2-bromo-3-fluorobutanoic acid and methyl 2-bromo-3-fluorobutanone.
Scientific Research Applications
Methyl 2-bromo-3-fluorobutanoate is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with specific properties.
Biological Studies: Researchers use this compound to study enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-fluorobutanoate involves its ability to participate in nucleophilic substitution reactions The bromine atom, being a good leaving group, facilitates the substitution by nucleophiles
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-3-chlorobutanoate
- Methyl 2-bromo-3-iodobutanoate
- Methyl 2-chloro-3-fluorobutanoate
Uniqueness
Methyl 2-bromo-3-fluorobutanoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and selectivity in chemical reactions. The combination of these halogens allows for specific interactions and transformations that are not possible with other similar compounds.
Properties
IUPAC Name |
methyl 2-bromo-3-fluorobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrFO2/c1-3(7)4(6)5(8)9-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUOQXIHTCAWAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60414922 | |
Record name | Butanoic acid, 2-bromo-3-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60414922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62216-39-1 | |
Record name | Butanoic acid, 2-bromo-3-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60414922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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